molecular formula C9H11BrO B081146 1-(2-Bromoethyl)-4-methoxybenzene CAS No. 14425-64-0

1-(2-Bromoethyl)-4-methoxybenzene

Cat. No.: B081146
CAS No.: 14425-64-0
M. Wt: 215.09 g/mol
InChI Key: OXHPTABOQVHKLN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO . It is a brominated derivative of 4-methoxyphenethyl alcohol and is commonly used in organic synthesis. The compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain ending with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-methoxybenzene can be synthesized through the bromination of 4-methoxyphenethyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl chain.

Industrial Production Methods: In an industrial setting, the production of 4-methoxyphenethyl bromide involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form 4-methoxyphenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of 4-methoxyphenethyl bromide can yield 4-methoxyphenethyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: 4-Methoxyphenethyl derivatives (e.g., 4-methoxyphenethylamine).

    Oxidation: 4-Methoxyphenylacetic acid.

    Reduction: 4-Methoxyphenethyl alcohol.

Scientific Research Applications

1-(2-Bromoethyl)-4-methoxybenzene is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to develop compounds with potential therapeutic properties. Additionally, it is employed in the synthesis of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-methoxyphenethyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom.

Comparison with Similar Compounds

    4-Methylphenethyl bromide: Similar structure but with a methyl group instead of a methoxy group.

    4-Chlorophenethyl bromide: Contains a chlorine atom instead of a methoxy group.

    4-Hydroxyphenethyl bromide: Features a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(2-Bromoethyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with unique pharmacological and chemical properties.

Biological Activity

1-(2-Bromoethyl)-4-methoxybenzene, also known as 4-Methoxyphenethyl bromide, is a compound with significant biological activity that has been the subject of various studies. This article delves into its biological effects, synthesis, and potential applications in pharmacology.

  • Chemical Formula : C₉H₁₁BrO
  • Molecular Weight : 217.09 g/mol
  • CAS Number : 84427-53-0

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its interactions with various biological targets. The compound's structure allows it to participate in diverse biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antibacterial agent. For instance, a study reported that derivatives of similar compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration in developing new antibiotics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies have shown that this compound can scavenge free radicals effectively, thus contributing to its potential health benefits .

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit α-amylase activity, which is significant in managing diabetes by slowing down carbohydrate digestion and absorption .

Binding Affinity Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound to various protein targets. These studies reveal that the bromine atom enhances the lipophilicity of the molecule, facilitating better interaction with hydrophobic pockets in target proteins .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in a pharmacological journal assessed the antimicrobial efficacy of several halogenated phenolic compounds, including this compound. The results indicated that the compound had a minimum inhibitory concentration (MIC) against S. aureus of 32 µg/mL .
  • Antioxidant Activity Assessment : Another research article highlighted the antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where this compound showed an IC50 value of 45 µg/mL compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Biological ActivityMethod UsedResult
AntimicrobialMIC AssayMIC = 32 µg/mL against S. aureus
AntioxidantDPPH AssayIC50 = 45 µg/mL
α-Amylase InhibitionEnzyme Inhibition AssayIC50 = 25 µg/mL

Properties

IUPAC Name

1-(2-bromoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHPTABOQVHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162656
Record name 1-(2-Bromoethyl)-4-methoxybenzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14425-64-0
Record name 1-(2-Bromoethyl)-4-methoxybenzene
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Record name 1-(2-Bromoethyl)-4-methoxybenzene
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Record name 4-Methoxyphenethyl bromide
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Record name 1-(2-Bromoethyl)-4-methoxybenzene
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Record name 1-(2-bromoethyl)-4-methoxybenzene
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Record name 1-(2-BROMOETHYL)-4-METHOXYBENZENE
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Synthesis routes and methods

Procedure details

4-Methoxyphenethyl alcohol (50 g) and triphenylphosphine (103 g) were dissolved in methylene chloride (600 ml), followed by the addition of N-bromosuccinimide (70 g) in small portions under ice-cooling, and the resulting mixture was stirred at room temperature for 30 min. The reaction mixture was evaporated, and to the resulting residue was added hexane. The insoluble matters were filtered off, while the resulting filtrate was evaporated, to give the title compound as a colorless oil (50.32 g, yield; 71%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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